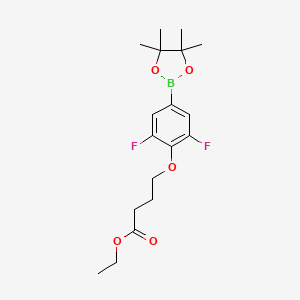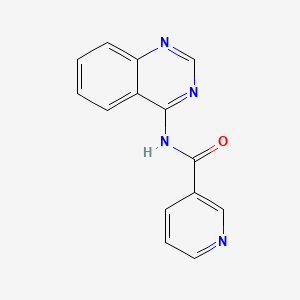
Difluoroaminosulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Difluoroaminosulfonyl fluoride is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of both fluorine and sulfonyl groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Difluoroaminosulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of sulfonyl chlorides with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reactions typically occur under mild conditions and result in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize readily available starting materials and efficient fluorinating agents to achieve high yields. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Difluoroaminosulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl fluorides.
Reduction: Reduction reactions can convert this compound into other fluorinated compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride, diethylaminosulfur trifluoride, and bis(2-methoxyethyl)aminosulfur trifluoride. Reaction conditions typically involve mild temperatures and the use of solvents such as acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions include various sulfonyl fluorides, difluoromethyl compounds, and other fluorinated derivatives .
Scientific Research Applications
Difluoroaminosulfonyl fluoride has a wide range of applications in scientific research:
Biology: In chemical biology, it serves as a probe for studying enzyme mechanisms and protein interactions.
Medicine: This compound is explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: This compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of difluoroaminosulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. This reactivity is due to the presence of the highly electronegative fluorine atoms, which enhance the compound’s electrophilic character. The molecular targets include amino acids such as cysteine, lysine, and tyrosine, which are commonly found in enzyme active sites .
Comparison with Similar Compounds
Similar Compounds
Diethylaminosulfur trifluoride (DAST): A commonly used fluorinating agent with similar reactivity.
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor): Another fluorinating agent known for its stability and efficiency.
Sulfur tetrafluoride: An older fluorinating reagent that has been largely replaced by more efficient and safer alternatives
Uniqueness
Difluoroaminosulfonyl fluoride stands out due to its specific combination of fluorine and sulfonyl groups, which provide unique reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound in both research and industry .
Properties
CAS No. |
13709-30-3 |
|---|---|
Molecular Formula |
F3NO2S |
Molecular Weight |
135.07 g/mol |
IUPAC Name |
N,N-difluorosulfamoyl fluoride |
InChI |
InChI=1S/F3NO2S/c1-4(2)7(3,5)6 |
InChI Key |
SXKLNBJCHYEPDL-UHFFFAOYSA-N |
Canonical SMILES |
N(F)(F)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



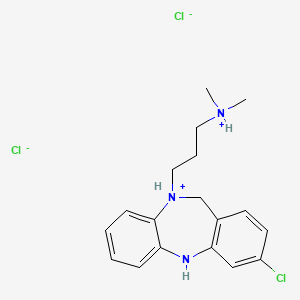

![4-[4-(4-cyanophenyl)-2,5-difluorophenyl]benzonitrile](/img/structure/B15341663.png)
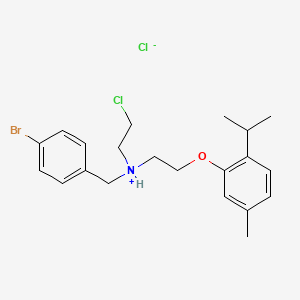

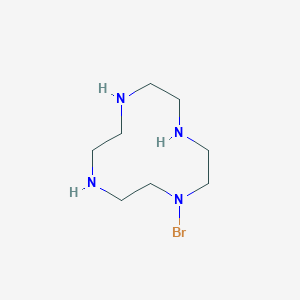
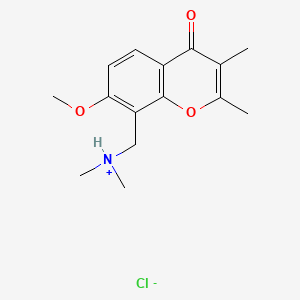
![5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15341697.png)


![Dioctyltinbis[2-(dodecanoyloxy)ethylmercaptide]](/img/structure/B15341729.png)
